molecular formula C20H18ClFN2O4S2 B11264766 Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate

Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B11264766
M. Wt: 469.0 g/mol
InChI Key: WGXKQTUKPJEOKR-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a piperazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate typically involves multiple steps. One common approach includes:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Piperazine Ring: The piperazine ring is often introduced via nucleophilic substitution reactions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester or sulfonyl groups, converting them to alcohols or thiols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the benzothiophene core can modulate enzyme activity. These interactions lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups and structural motifs, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and potential therapeutic applications.

Properties

Molecular Formula

C20H18ClFN2O4S2

Molecular Weight

469.0 g/mol

IUPAC Name

methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-4-fluoro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C20H18ClFN2O4S2/c1-28-20(25)18-19(17-15(22)3-2-4-16(17)29-18)30(26,27)24-11-9-23(10-12-24)14-7-5-13(21)6-8-14/h2-8H,9-12H2,1H3

InChI Key

WGXKQTUKPJEOKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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